N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an oxazole ring, which are linked through a carboxamide functional group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable base to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the oxazole ring can produce dihydro-oxazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms . Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its biological effects .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): This compound is a potent hallucinogen with a similar methoxyphenyl group but different pharmacological properties.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another hallucinogenic compound with structural similarities but distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-15-10-6-5-9-13(15)18-17(20)14-11-16(22-19-14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
InChI Key |
GSTIPRHVHSIDEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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